1-(4-Methoxyphenyl)pyridin-2(1H)-one

Physicochemical Profiling Drug Design ADME

Analytical failure from incorrect impurity standards risks regulatory rejection. This compound is unequivocally Rizatriptan Impurity C, mandatory for HPLC method development and quality control of rizatriptan benzoate. - **Role**: Defined regulatory reference standard; substitution invalidates results - **Physicochemical Profile**: XLogP 1.9, TPSA 29.5 Ų, 0 HBD - distinct from chloro/hydroxy analogs - **Supply**: Solid, -20°C storage, soluble in chloroform/DCM/methanol

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 725256-40-6
Cat. No. B018170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)pyridin-2(1H)-one
CAS725256-40-6
Synonyms1-(4-Methoxyphenyl)-2(1H)-pyridinone; 
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CC=CC2=O
InChIInChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3
InChIKeyXPOAQLWTRJJVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)pyridin-2(1H)-one: Chemical Identity and Procurement


1-(4-Methoxyphenyl)pyridin-2(1H)-one (CAS 725256-40-6) is a synthetic organic compound belonging to the N-aryl pyridin-2(1H)-one class, characterized by a pyridinone core substituted at the nitrogen with a 4-methoxyphenyl group [1]. Its molecular formula is C12H11NO2, and it has a molecular weight of 201.22 g/mol . Computed physicochemical properties include an XLogP3-AA value of 1.9 and a topological polar surface area (TPSA) of 29.5 Ų [1]. The compound is commercially available from multiple research chemical suppliers as a solid, typically stored at -20°C for long-term stability, and is soluble in chloroform, dichloromethane, and methanol .

1 Rizatriptan impurity reference standard for HPLC method validation
2 Physicochemical SAR probe with defined lipophilicity and H-bond profile
3 Synthetic building block for pyridinone-containing heterocycles

1-(4-Methoxyphenyl)pyridin-2(1H)-one: Substitution and Reproducibility


Even minor alterations to the N-aryl substituent of a pyridin-2(1H)-one scaffold produce substantial changes in key physicochemical properties that directly impact assay performance, solubility, and target engagement. The 4-methoxy group in 1-(4-Methoxyphenyl)pyridin-2(1H)-one confers a specific lipophilicity profile (XLogP3 = 1.9) that differs significantly from close analogs such as the unsubstituted phenyl derivative, the 4-hydroxy analog (XLogP3 = 1.6), and the 4-chloro analog (XLogP3 = 2.6) [1]. These variations in partition coefficient alter membrane permeability and non-specific binding characteristics, rendering inter-compound substitution without re-optimization of assay conditions or synthetic protocols invalid [2]. Furthermore, the compound's established identity as a reference impurity for rizatriptan (Impurity C) gives it a unique regulatory and analytical role that no generic pyridinone can fulfill .

Lipophilicity shift 4-hydroxy or 4-chloro analogs alter logP by ≥0.3 units, may change membrane permeability and assay behavior.
H-bond donor loss The methoxy analog lacks the HBD present in 4-hydroxy derivative; solubility and binding thermodynamics may differ.
Exclusive impurity identity Only this compound is designated Rizatriptan Impurity C; alternatives may not meet analytical regulatory requirements.

1-(4-Methoxyphenyl)pyridin-2(1H)-one: Comparison with Structural Analogs


Lipophilicity Profile vs. Analogs

The computed lipophilicity (XLogP3) of 1-(4-Methoxyphenyl)pyridin-2(1H)-one is 1.9 [1]. This value represents a 0.3 log unit increase over the 4-hydroxy analog (XLogP3 = 1.6) and a 0.7 log unit decrease relative to the 4-chloro analog (XLogP3 = 2.6) [1]. The unsubstituted N-phenylpyridin-2(1H)-one is not directly available for XLogP3 comparison from the same source, but its lower molecular weight and lack of polar heteroatoms suggest a lower value. These differences in partition coefficient are sufficient to alter membrane permeability and non-specific binding in cellular assays, requiring distinct formulation or assay optimization strategies for each analog.

Lipophilicity profile
Class-level
XLogP3 1.9 vs. 1.6 (hydroxy), 2.6 (chloro); Δ +0.3/−0.7
Context-dependent lipophilicity affects membrane permeability
Computed XLogP3; experimental logD may vary
Physicochemical Profiling Drug Design ADME

Identity as Rizatriptan Impurity C

1-(4-Methoxyphenyl)pyridin-2(1H)-one is formally designated as Rizatriptan Impurity C, a known process-related impurity of the antimigraine drug rizatriptan benzoate . No other N-aryl pyridin-2(1H)-one analog shares this specific regulatory designation. This identity necessitates the use of this exact compound as a reference standard in HPLC method validation, stability studies, and quality control for rizatriptan-containing pharmaceutical products [1].

Impurity designation
Specification review
Rizatriptan Impurity C (exclusive identity)
Key reference for rizatriptan impurity profiling and method validation
Confirm against current pharmacopoeia
Pharmaceutical Analysis Impurity Profiling Reference Standards

Hydrogen Bond Donor Capacity

1-(4-Methoxyphenyl)pyridin-2(1H)-one contains zero hydrogen bond donors (HBD), whereas the 4-hydroxy analog contains one HBD due to the phenolic -OH group [1]. The methoxy oxygen serves only as a hydrogen bond acceptor (HBA). This fundamental difference in hydrogen bonding capacity alters intermolecular interaction patterns in both biological target engagement and solid-state packing, affecting solubility, crystal habit, and binding thermodynamics.

H-bond donor count
Class-level
0 (methoxy) vs. 1 (4-hydroxy analog)
Absence of HBD reduces aqueous solubility, increases permeability
Computed property; experimental validation may differ
Molecular Interactions Crystal Engineering Receptor Binding

Storage Requirements: Freezer vs. Ambient

Vendor technical datasheets consistently specify that 1-(4-Methoxyphenyl)pyridin-2(1H)-one requires long-term storage at -20°C, with short-term stability at room temperature only . In contrast, the 4-chloro analog is often stored at ambient conditions, and the unsubstituted N-phenylpyridin-2(1H)-one (mp 124-125°C) demonstrates greater thermal stability . This difference in storage requirements directly impacts procurement and compound management logistics, particularly for high-throughput screening libraries or long-term reference standard collections.

Storage requirement
Data to verify
−20°C (target) vs. ambient (chloro analog)
Freezer storage impacts compound management logistics
Vendor-supplied; confirm with specific supplier COA
Compound Management Stability Studies Laboratory Procurement

1-(4-Methoxyphenyl)pyridin-2(1H)-one: Research and Industrial Applications


Rizatriptan Impurity Profiling Standard

1-(4-Methoxyphenyl)pyridin-2(1H)-one is the unequivocal choice for laboratories performing HPLC method development, validation, or routine quality control for rizatriptan benzoate drug substance or drug product . Its identity as Rizatriptan Impurity C mandates its use as a reference standard to ensure accurate quantification of this process-related impurity . Substitution with any other N-aryl pyridinone would yield invalid analytical results and fail regulatory scrutiny [1].

SAR and Physicochemical Profiling

The compound's distinct lipophilicity (XLogP3 = 1.9) and hydrogen bonding profile (0 HBD) make it a valuable tool in structure-activity relationship (SAR) investigations aimed at optimizing membrane permeability and target engagement for pyridin-2(1H)-one-based lead compounds [2]. Its properties serve as a defined reference point when evaluating the impact of para-substituent modifications on the N-phenyl ring [2].

Synthetic Building Block for Heterocycles

1-(4-Methoxyphenyl)pyridin-2(1H)-one functions as a versatile intermediate in organic synthesis, particularly in the construction of more complex pyridinone-containing molecules via palladium-catalyzed cross-coupling reactions at the pyridinone ring or through further functionalization of the methoxyphenyl moiety . Its commercial availability as a solid building block facilitates its use in medicinal chemistry campaigns targeting novel kinase inhibitors or GPCR modulators .

Application
Selection Property
Validation Focus
Rizatriptan impurity profiling
Regulatory impurity identity (Impurity C)
HPLC method validation and system suitability
SAR & ADME profiling
Defined lipophilicity (XLogP3 ~1.9) and H-bond profile
Membrane permeability and off-target binding assays
Heterocycle synthesis
N-aryl pyridin-2(1H)-one scaffold
Cross-coupling and functionalization tolerance

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